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Compound of Interest

Compound Name: 4-(Piperidin-1-yl)benzaldehyde

Cat. No.: B083096

An In-depth Technical Guide to the Physicochemical Properties of 4-(piperidin-1-
yl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of the physicochemical
properties, synthesis, and analytical characterization of 4-(piperidin-1-yl)benzaldehyde (CAS
No. 10338-57-5). Designed for researchers, medicinal chemists, and drug development
professionals, this document synthesizes critical data with practical, field-proven insights. It
details the compound's structural attributes, spectroscopic signature, and key physical
constants. Furthermore, it presents validated, step-by-step protocols for its synthesis,
purification, and analytical assessment, establishing a foundation for its effective use as a
versatile building block in modern chemical and pharmaceutical research.

Introduction and Molecular Overview

4-(piperidin-1-yl)benzaldehyde is a substituted aromatic aldehyde that has garnered
significant interest as a synthetic intermediate. Its structure incorporates a benzaldehyde core,
where the para-position is substituted with a piperidine ring via a tertiary amine linkage. This
unique combination of a reactive aldehyde group and a nucleophilic piperidine moiety makes it
a valuable precursor for a wide range of more complex molecules. It is frequently utilized in the
synthesis of novel compounds with potential therapeutic applications, including anti-
inflammatory and antibacterial agents, as well as specialized materials like fluorophores.[1][2]
Understanding its fundamental physicochemical properties is paramount for its efficient
handling, reaction optimization, and the characterization of its derivatives.
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dot graph "Molecular_Structure” { layout=neato; node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Benzene Ring N1 [pos="0,1.732", label=""]; N2 [pos="-1.5,0.866", label=""]; N3
[pos="-1.5,-0.866", label=""]; N4 [pos="0,-1.732", label=""]; N5 [pos="1.5,-0.866", label=""]; N6
[pos="1.5,0.866", label=""]; N1 -- N2 -- N3 -- N4 -- N5 -- N6 -- N1;

// Aldehyde Group C_aldehyde [pos="2.5,1.5", label="C"]; H_aldehyde [pos="3.5,1.5",
label="H"]; O_aldehyde [pos="2.5,2.5", label="0"]; N6 -- C_aldehyde; C_aldehyde --
H_aldehyde; C_aldehyde -- O_aldehyde [style=double];

// Piperidine Group N_piperidine [pos="-2.5,1.5", label="N"]; C1_pip [pos="-3.5,0.634",
label=""]; C2_pip [pos="-4.5,1.5", label=""]; C3_pip [pos="-4.5,2.5", label=""]; C4_pip
[pos="-3.5,3.366", label=""]; N2 -- N_piperidine; N_piperidine -- C1_pip -- C2_pip -- C3_pip --
C4_pip -- N_piperidine;

/l Labels label_aldehyde [pos="3.5, 2.2", label="Aldehyde Moiety", fontcolor="#34A853"];
label_piperidine [pos="-4.5, 0.8", label="Piperidine Ring", fontcolor="#4285F4"]; label_aromatic
[pos="0,0", label="Aromatic Core", fontcolor="#EA4335"]; } Caption: Molecular structure of 4-
(piperidin-1-yl)benzaldehyde.

Core Physicochemical Data

The reliable application of any chemical compound begins with an accurate understanding of
its fundamental properties. The data presented below have been consolidated from verified
sources to provide a robust reference for laboratory use.
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Property Value Source(s)
CAS Number 10338-57-5 [3]
Molecular Formula C12H15NO [3114]
Molecular Weight 189.25 g/mol [41[5]

White to light yellow crystalline
Appearance _ [1][2]
solid/powder

Melting Point 61-64 °C [4]
Boiling Point 344.3 °C at 760 mmHg [4]
Density 1.091 g/cm3 [4]

Low solubility in water.
- Recrystallized from methanol,
Solubility o . [1][2]
indicating moderate solubility

in hot methanol.

ILIVPSVCFVQUAD-
InChl Key [4]
UHFFFAOYSA-N

SMILES O=Cclccc(ccl)N1CCCCCl

Synthesis and Purification Workflow

The most common and efficient synthesis of 4-(piperidin-1-yl)benzaldehyde is achieved
through a nucleophilic aromatic substitution reaction. This process involves the displacement of
a good leaving group, typically a halide, from the para position of a benzaldehyde derivative by
piperidine.

Causality in Experimental Design:

o Choice of Substrate: 4-Fluorobenzaldehyde is often the preferred starting material. The high
electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, making it
an excellent leaving group in this context.[1][2]
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e Solvent Selection: Dimethylformamide (DMF) is an ideal solvent for this reaction. As a polar
aprotic solvent, it effectively solvates the potassium carbonate and the polar intermediates
without participating in the reaction, facilitating a high reaction rate.[1][6]

o Base: Anhydrous potassium carbonate (K2COs) is used as a mild base to neutralize the
hydrofluoric acid (HF) byproduct formed during the reaction, driving the equilibrium towards
the product.[1][6]

 Purification Method: The product exhibits significantly different solubility in hot versus cold
methanol, making recrystallization an excellent method for purification. The crude product,
being largely non-polar, has low solubility in water, which is exploited during the work-up to
precipitate it from the reaction mixture.[1][2]
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Detailed Synthesis Protocol

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-
fluorobenzaldehyde (1.0 eq), piperidine (1.5 eq), and anhydrous potassium carbonate (2.0
eq) in dimethylformamide (DMF).[1][6]

e Reaction Execution: Heat the mixture to 100 °C and maintain at reflux for 12-24 hours,
monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][2]

o Work-Up: After completion, allow the mixture to cool to room temperature. Reduce the
solvent volume under vacuum.[1][2]

» Precipitation: Pour the concentrated residue into a beaker of ice-cold water with stirring. A
yellow solid should precipitate.[1][2]

« |solation: Collect the crude solid by vacuum filtration, washing thoroughly with cold water to
remove residual DMF and salts.[1]

 Purification: Transfer the crude solid to a new flask and add a minimal amount of hot
methanol to fully dissolve it. Allow the solution to cool slowly to room temperature, then place
it in an ice bath to maximize crystal formation.[1]

» Final Product: Collect the purified yellow crystals by vacuum filtration, wash with a small
amount of ice-cold methanol, and dry under vacuum.[1] A typical yield is >95%.[1][2]

Spectroscopic and Analytical Characterization

Structural confirmation is a critical, self-validating step in any synthesis. The following section
outlines the expected spectroscopic data for 4-(piperidin-1-yl)benzaldehyde and provides
generalized protocols for obtaining them.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5267787.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC11442999/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5267787.htm
https://amp.chemicalbook.com/Error/Index
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5267787.htm
https://amp.chemicalbook.com/Error/Index
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5267787.htm
https://amp.chemicalbook.com/Error/Index
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5267787.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5267787.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5267787.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5267787.htm
https://amp.chemicalbook.com/Error/Index
https://www.benchchem.com/product/b083096?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Technique Expected Observations

- Aldehyde proton (CHO) singlet between & 9.5-

10.0 ppm. - Aromatic protons as two doublets
1H NMR between & 6.8-8.0 ppm, characteristic of a 1,4-

disubstituted benzene ring. - Piperidine protons

as multiplets between 6 1.5-3.5 ppm.[6]

- Carbonyl carbon (C=0) signal around & 190
ppm. - Aromatic carbons between 6 110-155

13C NMR L
ppm. - Piperidine carbons between & 24-50

ppm.[7]

- Strong, sharp C=0 stretch around 1680-1700
R Spect cm~1, - Aldehyde C-H stretches (Fermi doublet)
ectrosco
P by around 2720 cm~! and 2820 cm™~t. - Aromatic

C=C stretches around 1500-1600 cm~1.[8][9]

Mass Spectrometry - Expected [M+H]* ion at m/z 190.12.[10]

General Analytical Protocols

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Prepare a ~5-10 mg/mL solution of the compound in deuterated chloroform (CDCls) or
dimethyl sulfoxide (DMSO-de).

o Transfer the solution to a 5 mm NMR tube.

o Acquire *H and 3C spectra on a 400 MHz or higher spectrometer. Reference the spectra
to the residual solvent peak.

e Infrared (IR) Spectroscopy:

o For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small
amount of the crystalline powder directly on the ATR crystal.

o Acquire the spectrum, typically over a range of 4000-400 cm~1.
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o Perform a background scan prior to the sample scan to subtract atmospheric CO2z and
H20 signals.

e Mass Spectrometry (MS):

o Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol

or acetonitrile.

o Introduce the sample into the mass spectrometer via direct infusion or through an LC

system.

o Use Electrospray lonization (ESI) in positive ion mode to observe the protonated
molecular ion [M+H]*.

Reactivity, Safety, and Storage
Reactivity Profile

The compound's reactivity is dominated by its aldehyde functional group. It readily undergoes
reactions typical of aldehydes, such as reductive amination, Wittig reactions, and condensation
reactions (e.g., with thiosemicarbazides to form thiosemicarbazones).[6] This makes it a key
starting material for creating diverse molecular scaffolds.[1]

Safety and Handling

4-(piperidin-1-yl)benzaldehyde is classified as an irritant.[5]

e Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335
(May cause respiratory irritation).[5]

o Precautionary Measures: Handle in a well-ventilated area or chemical fume hood.[11] Wear
appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
coat. Avoid inhalation of dust and contact with skin and eyes.[11]

Storage Conditions

The compound is noted to be air-sensitive.
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 Recommended Storage: Store in a tightly sealed container under an inert atmosphere (e.g.,
nitrogen or argon).[12] Keep in a cool, dry, and dark place to prevent degradation.

Conclusion

4-(piperidin-1-yl)benzaldehyde is a foundational building block in medicinal chemistry and
materials science, valued for its straightforward synthesis and versatile reactivity. This guide
has provided a detailed examination of its core physicochemical properties, offering
researchers the necessary data and protocols for its confident and effective use. Adherence to
the outlined analytical and handling procedures will ensure both the integrity of experimental
outcomes and the safety of laboratory personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physicochemical properties of 4-(piperidin-1-
yl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083096#physicochemical-properties-of-4-piperidin-1-
yl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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